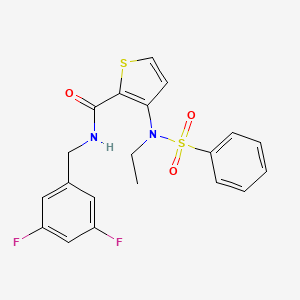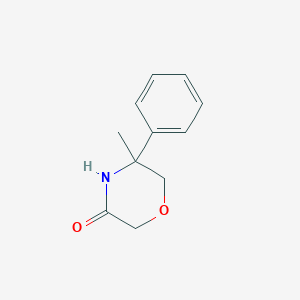
5-Methyl-5-phenylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-5-phenylmorpholin-3-one is a chemical compound with the molecular formula C11H13NO2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholinone ring with a methyl and a phenyl group attached to the same carbon .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.23 .Scientific Research Applications
Synthesis and Structural Characterization
5-Methyl-5-phenylmorpholin-3-one has been utilized in the synthesis of various compounds with significant biological activities. For instance, its derivatives were involved in the synthesis of pyrazole-beta-diketone dihalotin(IV) compounds, characterized by spectroscopic and structural methods like IR, multinuclear NMR, and electrospray ionisation mass spectrometry (ESI-MS). These compounds displayed notable in vitro antiproliferative activity against melanoma cell lines (Pettinari et al., 2006).
Antidepressant Activity
2-Aryl-3-methyl-5-phenylmorpholine compounds have been synthesized and tested for antidepressant activities. The structures of these compounds were confirmed through IR, 1H NMR, and MS spectra. Notably, certain derivatives demonstrated antidepressant effects in mice, highlighted by shorter immobility times in forced swimming tests compared to controls (Xiao Xin, 2007).
Novel Compound Synthesis
The compound 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one was synthesized and characterized using 1D and 2D NMR, ATR IR, HRMS spectra, and single-crystal XRD. This synthesis highlights the potential of this compound derivatives in developing novel compounds with unique properties (Petkova et al., 2023).
Cytotoxicity and Molecular Docking Studies
Complexes containing this compound derivatives were synthesized and showed good cytotoxic activity against human breast cancer (MCF-7) and chronic myelogenous leukemia cell lines. These complexes were also screened against antibacterial strains, revealing a correlation between their cytotoxicity, antioxidant studies, and computational docking analysis (Shafeeulla et al., 2017).
properties
IUPAC Name |
5-methyl-5-phenylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(8-14-7-10(13)12-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSLVCNRAQOWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

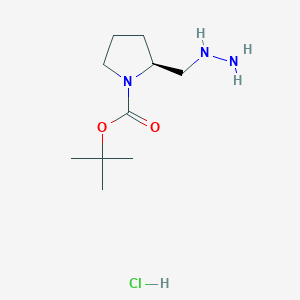
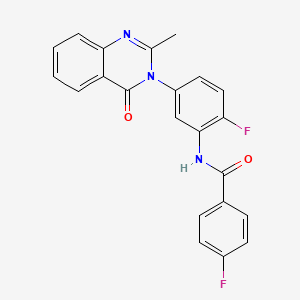

![2-[(4-Nitrophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2775203.png)

![1-(3-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2775208.png)

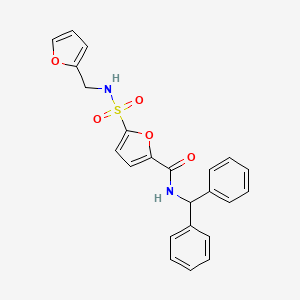
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)
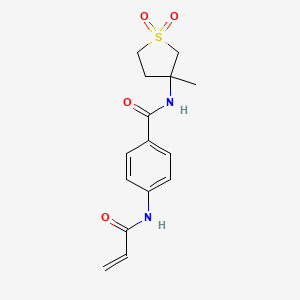

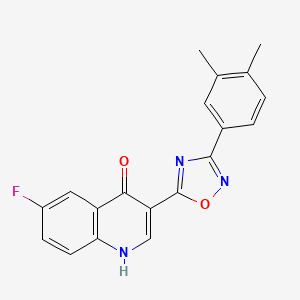
![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)
